molecular formula C6H10O3S2 B1353107 S-(1,1-dioxothiolan-3-yl) ethanethioate CAS No. 201990-25-2

S-(1,1-dioxothiolan-3-yl) ethanethioate

Cat. No. B1353107
M. Wt: 194.3 g/mol
InChI Key: XPQLUHYRXBWTNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of S-(1,1-dioxothiolan-3-yl) ethanethioate is based on the interaction between the corresponding amine and CS2 in the presence of a strong base . In the synthesis process, solutions of 3-amino-thiolane and KOH are simultaneously added to a solution of CS2 in ethanol . The final product precipitates as white crystals .


Molecular Structure Analysis

S-(1,1-dioxothiolan-3-yl) ethanethioate contains a total of 21 bonds; 11 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 thioester (aliphatic), 1 sulfone, and 1 tetrahydro-thiophene .


Chemical Reactions Analysis

The main synthetic route to dithiocarbamates, which includes S-(1,1-dioxothiolan-3-yl) ethanethioate, is based on the interaction between the corresponding amine and CS2 in the presence of a strong base .


Physical And Chemical Properties Analysis

S-(1,1-dioxothiolan-3-yl) ethanethioate has a molecular formula of C6H10O3S2 and a molecular weight of 194.3 g/mol. It is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Fungicidal Properties

S-(1,1-dioxothiolan-3-yl) ethanethioate and related compounds have been investigated for their fungicidal properties. For instance, research has shown that certain S,N-containing heterocycles and macrocycles exhibit fungicidal activities against microscopic fungi and plant pathogens. This suggests potential applications in agriculture and plant disease management (Akhmetova et al., 2014).

Histone Deacetylase Inhibition

The compound has been synthesized as a potential histone deacetylase inhibitor, which is a promising target in cancer therapy and neurological disorders. Quality and stability studies of such compounds are crucial for drug development, and research includes stress studies under various conditions (Zhou et al., 2013).

Advanced Polymer Synthesis

S-(1,1-dioxothiolan-3-yl) ethanethioate-related compounds have been utilized in the synthesis of advanced polymers. Studies demonstrate the use of nucleophilic thiol-Michael chemistry for creating hyperbranched polymers and copolymers with potential applications in various industries, including materials science and biomedicine (Liu et al., 2013).

Chemical Sensor Development

The compound has been used in the development of fluorescent and colorimetric probes for the detection of mercury ions. This has important implications in environmental monitoring and public health, as mercury is a significant pollutant (Cheng et al., 2012).

Safety And Hazards

When handling S-(1,1-dioxothiolan-3-yl) ethanethioate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed .

properties

IUPAC Name

S-(1,1-dioxothiolan-3-yl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S2/c1-5(7)10-6-2-3-11(8,9)4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQLUHYRXBWTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228776
Record name S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(1,1-dioxothiolan-3-yl) ethanethioate

CAS RN

201990-25-2
Record name S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201990-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(Tetrahydro-1,1-dioxido-3-thienyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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